![molecular formula C13H8O3 B027787 9-Methylnaphtho[1,2-c]furan-1,3-dione CAS No. 111013-07-1](/img/structure/B27787.png)
9-Methylnaphtho[1,2-c]furan-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylnaphtho[1,2-c]furan-1,3-dione is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a heterocyclic compound that contains a furan ring and a naphthalene ring. This compound is commonly referred to as MNFD and has been synthesized through various methods to study its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism Of Action
The mechanism of action of MNFD is still under investigation, but it is believed to be related to its ability to generate reactive oxygen species. MNFD has been shown to induce apoptosis in cancer cells through the production of reactive oxygen species, which can cause oxidative damage to cellular components and ultimately lead to cell death.
Biochemical And Physiological Effects
MNFD has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, its potential as a photosensitizer for photodynamic therapy, and its ability to act as a fluorescent probe for detecting reactive oxygen species. MNFD has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
The advantages of using MNFD in lab experiments include its versatility and potential applications in various fields of research, such as cancer research and photodynamic therapy. However, the limitations of using MNFD in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many potential future directions for the use of MNFD in scientific research. Some of these directions include further investigation into its mechanism of action and potential anti-cancer properties, as well as its use as a photosensitizer in photodynamic therapy. Additionally, MNFD could be studied for its potential use in detecting reactive oxygen species in biological systems and as a potential antioxidant agent. Further research could also explore the synthesis of MNFD derivatives with improved solubility and lower toxicity.
Synthesis Methods
MNFD can be synthesized through a variety of methods, including the oxidation of 9-methylnaphthalene with chromic acid or potassium permanganate, the cyclization of 2-(9-methylnaphthyl)acetic acid with polyphosphoric acid, and the reaction of 9-methylnaphthalene with maleic anhydride in the presence of a catalyst. The yield and purity of MNFD depend on the synthesis method used.
Scientific Research Applications
MNFD has been used in various scientific research applications, including as an intermediate in the synthesis of other compounds, as a fluorescent probe for detecting reactive oxygen species, and as a potential anti-cancer agent. MNFD has also been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
CAS RN |
111013-07-1 |
|---|---|
Product Name |
9-Methylnaphtho[1,2-c]furan-1,3-dione |
Molecular Formula |
C13H8O3 |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
9-methylbenzo[e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C13H8O3/c1-7-3-2-4-8-5-6-9-11(10(7)8)13(15)16-12(9)14/h2-6H,1H3 |
InChI Key |
NESUCGJMEKIZFB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C(=O)OC3=O |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C(=O)OC3=O |
synonyms |
Naphtho[1,2-c]furan-1,3-dione, 9-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



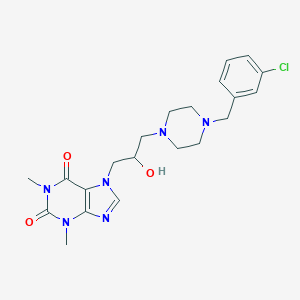
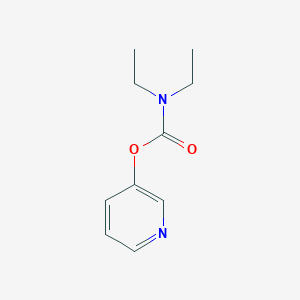
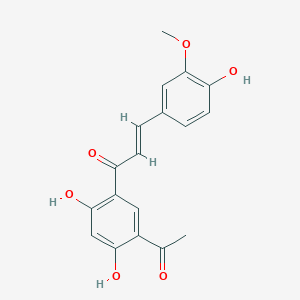
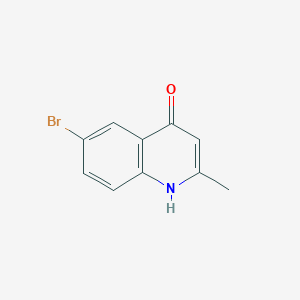
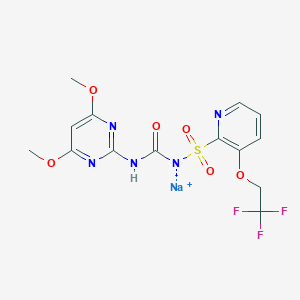
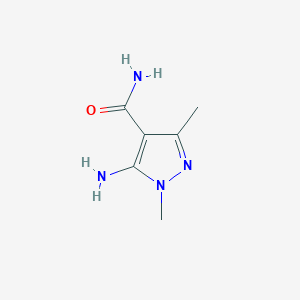
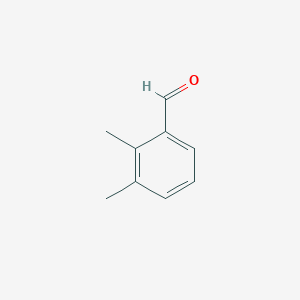
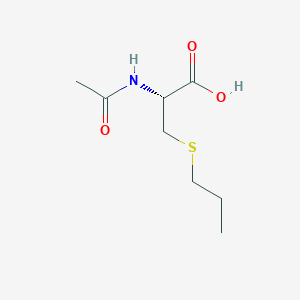
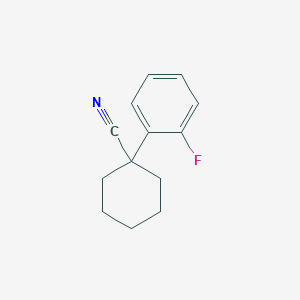
![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)
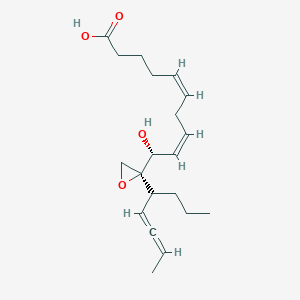
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)
